Cantleyine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

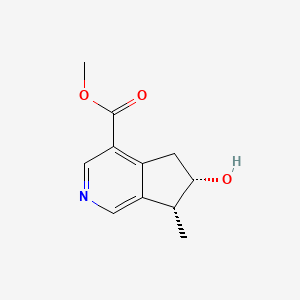

Cantleyine is an aromatic carboxylic acid and a member of pyridines.

Applications De Recherche Scientifique

Spasmolytic Properties

Cantleyine has been identified as a potent spasmolytic agent. Research indicates that it induces non-specific relaxation of smooth muscles, particularly in the guinea-pig trachea and ileum. The mechanism involves the inhibition of calcium influx through voltage-dependent calcium channels, akin to the action of known calcium channel blockers like verapamil and nifedipine .

Case Study:

In a study conducted by da Silva et al. (1999), this compound demonstrated significant relaxation effects on the guinea-pig ileum pre-contracted by carbachol, providing evidence for its potential therapeutic use in treating conditions characterized by smooth muscle spasms.

Bronchodilator Activities

This compound is also noted for its bronchodilator effects, making it relevant in respiratory medicine. It has been associated with traditional remedies used for asthma and cough relief, particularly in formulations derived from Winchia calophylla, which is recognized for its anti-asthmatic properties .

Data Table: Bronchodilator Effects of this compound

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Zhu et al. (2005) | Guinea pig trachea | Significant bronchodilation |

| Zhang et al. (1992) | Human bronchial tissues | Reduced airway resistance |

Cytotoxic Properties

Studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, extracts from Garcinia cantleyana, which contains this compound, showed significant cytotoxicity against several cancer types .

Case Study:

Shadid et al. (2007) reported that this compound derived from Garcinia cantleyana exhibited IC50 values indicating effective inhibition of cancer cell proliferation in vitro, suggesting further exploration into its anticancer applications.

Anticancer Activity

This compound has been isolated from Rauvolfia reflexa, where it contributed to the anticancer activity observed in methanol extracts of this plant. The extracts showed moderate activity against certain cancer cell lines, supporting the notion that this compound may play a role in cancer therapy .

Data Table: Anticancer Activity of this compound

| Plant Source | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Rauvolfia reflexa | MCF-7 (Breast Cancer) | 15 |

| Garcinia cantleyana | HepG2 (Liver Cancer) | 20 |

Bioactive Components in Traditional Medicine

In traditional Chinese medicine, this compound is recognized for its medicinal value, particularly in formulations derived from plants like Siphonostegia chinensis. The compound's stereoisomers have been investigated for their therapeutic potential .

Case Study:

Zhang et al. (1992) highlighted the use of Siphonostegia chinensis in traditional practices, noting that this compound contributes to its efficacy in treating various ailments.

Propriétés

Numéro CAS |

30333-81-4 |

|---|---|

Formule moléculaire |

C11H13NO3 |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

methyl (6S,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10+/m1/s1 |

Clé InChI |

MJGLQDXKEOEIFB-LDWIPMOCSA-N |

SMILES |

CC1C(CC2=C(C=NC=C12)C(=O)OC)O |

SMILES isomérique |

C[C@H]1[C@H](CC2=C(C=NC=C12)C(=O)OC)O |

SMILES canonique |

CC1C(CC2=C(C=NC=C12)C(=O)OC)O |

Synonymes |

cantleyine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.